2-Ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
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Overview
Description
2-Ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family
Preparation Methods
The synthesis of 2-Ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of ethyl acetoacetate with hydrazine hydrate followed by cyclization with formamide can yield the desired compound . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-Ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.
Condensation: Condensation reactions with aldehydes or ketones can form new derivatives with potential biological activities.
Scientific Research Applications
2-Ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a scaffold for developing new drugs, particularly as inhibitors of enzymes like cyclin-dependent kinases (CDKs) and other protein kinases.
Materials Science: The compound’s unique structure makes it suitable for use in the development of fluorescent materials and organic light-emitting diodes (OLEDs).
Biological Research: It can be used as a probe in biological studies to investigate cellular processes and interactions.
Mechanism of Action
The mechanism of action of 2-Ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, as a CDK inhibitor, the compound binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins and thereby inhibiting cell cycle progression . This mechanism is crucial for its potential use in cancer therapy.
Comparison with Similar Compounds
2-Ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can be compared with other pyrazolopyrimidine derivatives such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with significant biological activities, including enzyme inhibition.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine:
These comparisons highlight the unique structural features and diverse applications of this compound.
Properties
Molecular Formula |
C9H15N3 |
---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
2-ethyl-3-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C9H15N3/c1-3-8-7(2)9-10-5-4-6-12(9)11-8/h10H,3-6H2,1-2H3 |
InChI Key |
KKDXILLMHMGGPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2CCCNC2=C1C |
Origin of Product |
United States |
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